(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
One common synthetic route involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-nitrophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the formation of methoxy derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
(S)-tert-Butyl 3-(3-nitrophenoxy)pyrrolidine-1-carboxylate: This compound has a nitro group at the 3-position of the phenoxy ring instead of the 2-position, which can lead to different chemical and biological properties.
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate: The nitro group is at the 4-position, which may affect the compound’s reactivity and interactions.
(S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTLDQWOGUSHKN-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693172 |
Source
|
Record name | tert-Butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233860-27-9 |
Source
|
Record name | tert-Butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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